

Independent Verification of WM-8014's IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: WM-8014

Cat. No.: B611813

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor **WM-8014** with other relevant compounds. The included data, experimental protocols, and pathway visualizations are intended to support independent verification and further research in the field of epigenetic drug discovery.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **WM-8014** and selected alternative HAT inhibitors against various lysine acetyltransferases (KATs). This data allows for a direct comparison of their potency and selectivity.

Compound	Target	IC50 (nM)	Alternate Targets and IC50 (nM)
WM-8014	KAT6A	8	KAT6B (28), KAT5 (224), KAT7 (342)
WM-1119	KAT6A	250 (in lymphoma cells)	Kd: KAT6A (2), KAT5 (2200), KAT7 (500)
NU9056	KAT5 (Tip60)	<2000	p300 (60000), pCAF (36000), GCN5 (>100000)
SGC-CBP30	CREBBP (CBP)	21	EP300 (p300) (38)

Experimental Protocols

Detailed methodologies for determining the IC50 values of HAT inhibitors are crucial for the independent verification of published data. Below are representative protocols for both in vitro biochemical assays and cell-based assays.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of enzyme inhibitors in a high-throughput format.^[1]

Principle: This assay measures the transfer of energy between a donor fluorophore (e.g., Terbium chelate) and an acceptor fluorophore (e.g., fluorescein). In the context of a HAT assay, a biotinylated histone peptide substrate and an antibody recognizing the acetylated form of the peptide are used. The antibody is labeled with the donor, and streptavidin conjugated to the acceptor binds the biotinylated peptide. Acetylation of the peptide by the HAT enzyme brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent this reaction, leading to a decrease in the FRET signal.

Materials:

- Recombinant human KAT6A enzyme

- Biotinylated Histone H3 peptide substrate
- Acetyl-CoA
- TR-FRET antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K23) labeled with a donor fluorophore (e.g., Europium or Terbium)
- Streptavidin labeled with an acceptor fluorophore (e.g., APC or Alexa Fluor 647)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- Test compounds (e.g., **WM-8014**) serially diluted in DMSO
- 384-well low-volume black plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.
- Add the HAT enzyme and the histone peptide substrate to the wells.
- Initiate the enzymatic reaction by adding Acetyl-CoA.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the TR-FRET detection reagents (antibody and streptavidin-acceptor).
- Incubate for a further period to allow for antibody binding (e.g., 60 minutes).
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence.
- Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.^[2]

Cell-Based Histone Acetylation Assay (In-Cell Western)

This method quantifies the level of histone acetylation within cells treated with a HAT inhibitor.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific to the acetylated histone mark of interest (e.g., acetyl-H3K23) is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the level of histone acetylation, is then measured using an imaging system.

Materials:

- Adherent cancer cell line known to have active KAT6A signaling (e.g., ZR-75-1 breast cancer cells)[3]
- Cell culture medium and supplements
- 96-well clear-bottom black plates
- Test compounds (e.g., **WM-8014**) serially diluted in culture medium
- Fixing solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against the target acetylated histone (e.g., anti-acetyl-H3K23)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- High-content imaging system or plate reader with fluorescence capabilities

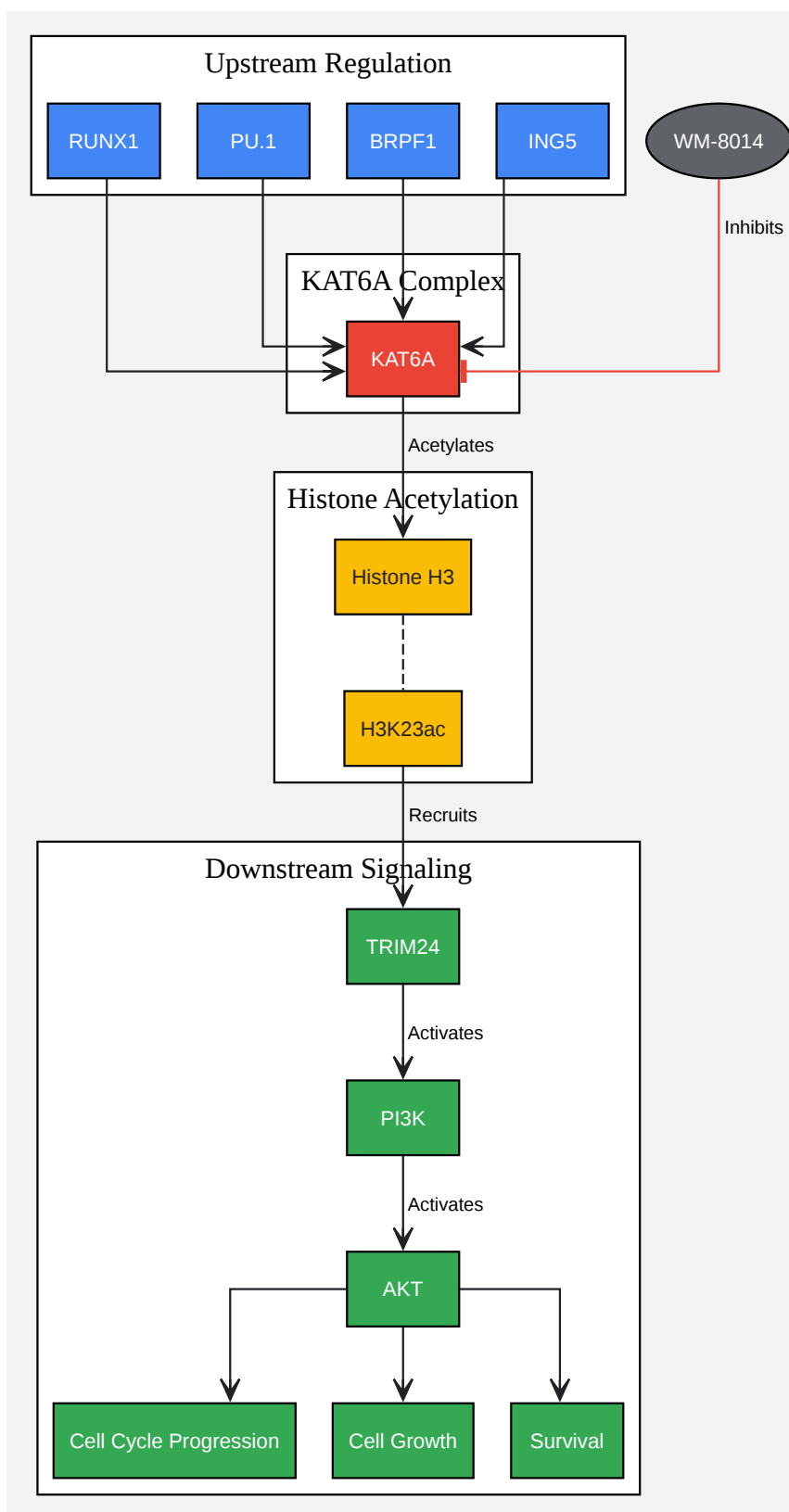
Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 hours).
- Fix the cells with the fixing solution.
- Permeabilize the cells with the permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate the cells with the primary antibody.
- Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
- Acquire images and quantify the fluorescence intensity of the acetylated histone mark per nucleus.
- Normalize the data to the number of cells (from the nuclear stain).
- Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

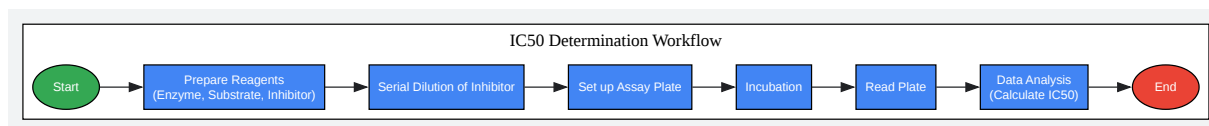
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway affected by **WM-8014** and a general workflow for IC₅₀ determination.



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Caption: Signaling pathway of KAT6A inhibition by **WM-8014**.



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Caption: General workflow for IC50 determination.

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